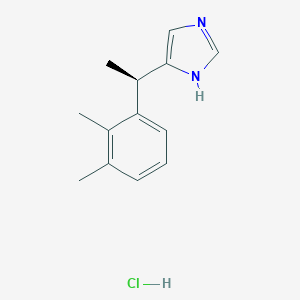

Levomedetomidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sedation and Anesthesia Research

Levomedetomidine's ability to induce sedation and provide mild analgesia makes it valuable for studying various aspects of anesthesia and pain management. Researchers utilize it in animal models to:

- Investigate the mechanisms of action of different anesthetic drugs and their interactions with levomedetomidine .

- Evaluate the efficacy and safety of novel anesthetic combinations for different surgical procedures .

- Study the effects of anesthesia on various physiological processes, including hemodynamics, respiratory function, and neurocognitive function .

Neuroprotection Research

Recent research suggests levomedetomidine may possess neuroprotective properties. Scientists are investigating its potential to:

- Reduce neuronal damage following stroke, traumatic brain injury, and other neurological insults .

- Promote neurogenesis (the birth of new neurons) and improve cognitive function .

- Modulate neuroinflammation, a key contributor to various neurodegenerative diseases .

Other Research Applications

The diverse pharmacological profile of levomedetomidine opens avenues for exploration in various other research areas:

Levomedetomidine hydrochloride is a chemical compound recognized as the levorotatory enantiomer of the racemic α2-adrenergic receptor agonist medetomidine. Its chemical formula is C13H16N2·HCl, and it has a molecular weight of 236.7 g/mol . This compound is primarily used in veterinary medicine for its sedative and analgesic properties, although it does not induce sedation or analgesia when administered alone in dogs . Instead, it has been found to reduce the level of sedation induced by dexmedetomidine, the dextrorotary enantiomer of medetomidine .

Levomedetomidine's mechanism of action is not fully understood but is believed to be similar to dexmedetomidine []. Dexmedetomidine acts as an alpha-2 adrenergic receptor agonist, mimicking the effects of norepinephrine in the body []. This interaction produces sedation, analgesia (pain relief), and other physiological effects [].

As an α2-adrenergic receptor agonist, levomedetomidine hydrochloride exhibits significant biological activity. It is known to modulate neurotransmitter release, particularly norepinephrine, leading to various physiological effects such as sedation and analgesia when used in combination with other agents. Research indicates that while levomedetomidine does not produce sedation on its own, it plays a role in enhancing the sedative effects of dexmedetomidine when co-administered .

The synthesis of levomedetomidine hydrochloride typically involves several steps starting from simple organic precursors. The process often includes:

- Formation of the Imidazole Ring: This step involves cyclization reactions that form the imidazole structure.

- Chiral Resolution: Given that levomedetomidine is an enantiomer, methods such as chiral chromatography may be employed to isolate the levorotatory form from its racemic mixture.

- Hydrochloride Salt Formation: The final step usually involves reacting levomedetomidine with hydrochloric acid to form levomedetomidine hydrochloride .

Levomedetomidine hydrochloride is primarily utilized in veterinary medicine as an anesthetic agent. Its applications include:

- Sedation: Used in procedures requiring mild sedation.

- Analgesia: Provides pain relief when combined with other anesthetics.

- Research: Employed in studies involving α2-adrenergic receptors and their physiological effects .

Studies have shown that levomedetomidine hydrochloride interacts with various neurotransmitter systems, particularly those involving adrenergic receptors. Its interaction with dexmedetomidine has been specifically noted for its ability to modulate sedation levels in dogs . Furthermore, research into its cardiovascular effects indicates that while it can reduce heart rate and blood pressure due to its agonistic action on α2-adrenergic receptors, these effects are typically mild compared to other anesthetics.

Levomedetomidine hydrochloride shares similarities with several other compounds within the class of α2-adrenergic receptor agonists. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Medetomidine | Racemic mixture | Produces sedation and analgesia independently |

| Dexmedetomidine | Dextrorotary enantiomer | More potent sedative compared to levomedetomidine |

| Clonidine | Non-imidazole derivative | Primarily used for hypertension management |

| Xylazine | Non-selective α2-agonist | Used in veterinary medicine for sedation |

Levomedetomidine's uniqueness lies in its specific action profile; while it does not induce sedation on its own, it effectively modulates the effects of other sedatives like dexmedetomidine .

Industrial Synthesis Routes & Process Optimization

Levomedetomidine hydrochloride, chemically known as (R)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, represents the R-enantiomer of the racemic medetomidine compound [1] [2]. The industrial synthesis of this compound has evolved through multiple synthetic pathways, with significant advances in process optimization to meet commercial manufacturing demands.

Classical Synthetic Approaches

The original synthesis of medetomidine, first disclosed by Farmos Group Limited in 1981, employed sequential Grignard reactions to afford tertiary alcohol intermediates, which were subsequently dehydrated and hydrogenated to yield the desired product in 17% overall yield [5]. This classical approach utilized 2,3-dimethylbromobenzene conversion to a Grignard reagent in the presence of magnesium, followed by reaction with 4-cyano-imidazole magnesium chloride derivatives [6].

Modern Industrial Routes

Contemporary industrial synthesis has focused on the Weidenhagen reaction for imidazole ring formation, combined with carbon-carbon bond formation through sp²-sp³ Kumada cross-coupling reactions [34]. The modern process achieves synthesis of 3-(2,3-dimethylphenyl)butan-2-one through one-step, one-pot cross-coupling of 2-(1-bromoethyl)-2-methyl-1,3-dioxolane with 2,3-dimethylphenyl magnesium bromide, followed by one-pot deprotection of the resulting ethylene ketal [34].

The Weidenhagen reaction has been significantly improved through the use of non-hazardous complexons, providing less than 10 parts per million residual metal levels in the final product [34]. This advancement eliminates the traditional limitation of high hydrogen sulfide toxicity previously required for recovery of imidazoles from copper complexes [34].

Process Optimization Parameters

| Parameter | Traditional Process | Optimized Process | Improvement Factor |

|---|---|---|---|

| Overall Yield | 17% | >80% | 4.7x |

| Metal Residue | >100 ppm | <10 ppm | >10x |

| Process Steps | Multiple purification | Direct use of intermediates | 2-3x efficiency |

| Scalability | Laboratory scale | Multi-kilogram scale | Commercial viable |

The optimized process enables several intermediates to be used without additional purification, significantly enhancing manufacturing efficiency [34]. Temperature control during the Grignard formation typically operates at 40-60°C under 8-12 bars of dihydrogen pressure, with methanol as the preferred solvent in quantities of 30-50 liters per kilogram of starting material [6].

Catalytic Systems and Process Variables

Industrial optimization has identified critical process parameters including reaction temperature, reaction time, and phase ratios for rhodium-catalyzed asymmetric hydrogenation steps [15]. Response surface methodology studies demonstrate that reaction temperature exerts the greatest influence on product recovery rates, followed by reaction time and phase ratio considerations [39].

The coupling reaction between halide precursors and cyanoimidazole requires optimal molar ratios of 1:1.1 to 1:1.4 for cyanoimidazole to halide, with deprotonation steps utilizing similar molar ratios with alkylmagnesium halide reagents [6]. Hydrolysis steps employ sulfuric acid treatment followed by ammonium hydroxide precipitation to achieve efficient ketone intermediate separation [6].

Chiral Resolution Techniques for Enantiomeric Purification

The separation of levomedetomidine from its dextro-enantiomer dexmedetomidine presents significant challenges in pharmaceutical manufacturing, as the S-enantiomer (dexmedetomidine) demonstrates twice the pharmacological activity compared to the racemic mixture [5]. Multiple chiral resolution strategies have been developed to address this stereochemical separation requirement.

Classical Resolution Methods

The first chiral resolution procedure, published by Farmos Group Limited, required multiple recrystallizations of racemic medetomidine with (+)-tartaric acid to afford enantiopure product [5] [9]. This classical approach suffers from low recovery of the desired enantiomer, typically yielding approximately 0.2 kg of S-enantiomer from one kilogram of racemic starting material [16].

Traditional resolution methods utilizing tartaric acid as the resolving agent demonstrate the formation of diastereomeric salts with different crystallization behaviors [30]. The process involves salt formation between the basic medetomidine and the acidic tartaric acid, followed by selective crystallization of the less soluble diastereomer [19].

Advanced Chromatographic Separation

Modern analytical and preparative separation employs polysaccharide-based chiral stationary phases for enantiomeric resolution [11] [12]. Chiralcel OJ-3R columns demonstrate the highest potential for successful chiral resolution, utilizing ammonium hydrogen carbonate as the optimal buffer salt for chiral liquid chromatography with electrospray ionization mass spectrometry detection [11] [12].

| Chiral Column Type | Resolution Factor | Selectivity | Analysis Time |

|---|---|---|---|

| Protein-based columns | Moderate | High | Extended |

| Polysaccharide cellulose | High | Excellent | Optimized |

| Chiralcel OJ-3R | Highest | Superior | Efficient |

The validated chromatographic method demonstrates linearity over 0-20 ng/mL concentration ranges in biological matrices, with inter-day precisions of 1.36% for levomedetomidine and 1.89% for dexmedetomidine [11] [12]. Accuracy parameters range from 99.25% to 101.57% for levomedetomidine and 99.17% to 100.99% for dexmedetomidine, with limits of quantification established at 0.2 ng/mL for both isomers [11] [12].

Asymmetric Synthesis Approaches

Catalytic enantioselective hydrogenation represents a direct approach to stereoselective synthesis, utilizing various chiral phosphine ligands in rhodium-catalyzed systems [5] [9]. These methods employ alkene intermediates or protected derivatives with chiral phosphine ligands to achieve sufficient enantiomeric excess [5] [9].

Phosphine-phosphoramidite ligands have emerged as robust alternatives for asymmetric catalysis, featuring advantages of ready availability, easy modification, and stability toward air and moisture [23]. These hybrid bidentate phosphorus ligands demonstrate excellent enantioselectivities in rhodium-catalyzed asymmetric hydrogenation of carbon-carbon double bonds [23].

Crystallization-Based Resolution Strategies

Preferential crystallization methods utilize supersaturated racemic solutions with single enantiomer seeds to induce selective crystallization [20]. This approach requires careful control of supersaturation levels and crystallization kinetics to achieve effective resolution [20].

Spontaneous crystallization represents an alternative where racemic mixtures form conglomerate crystals, allowing separation of enantiomerically pure crystals through mechanical sorting [20]. However, this method requires compounds that naturally form conglomerate crystal structures rather than racemic compounds [20].

Racemization-Recycle Strategies in Large-Scale Manufacturing

The economic inefficiency of traditional chiral resolution, which necessitates discarding at least half of the racemic starting material, has driven the development of racemization-recycle strategies for sustainable large-scale manufacturing [16] [17]. These approaches enable conversion of unwanted enantiomers back to racemic mixtures for reprocessing.

Resolution-Racemization-Recycle Process Development

Recent advances have established a novel synthetic route utilizing 2-(2,3-dimethylphenyl)propionic acid as a precursor for resolution at preliminary synthetic steps [16]. This approach resolves the chiral acid rather than the final medetomidine product, enabling more efficient racemization of the unwanted R-enantiomer enriched material [16].

The resolved S-enantiomer acid serves as the starting material for subsequent synthetic transformations, while the R-enantiomer enriched waste undergoes facile racemization under simple, safe, and scalable conditions [16]. This strategy reduces chiral waste production by approximately four-fold compared to classical resolution of racemic medetomidine [16].

Process Economics and Material Recovery

| Parameter | Classical Resolution | Racemization-Recycle | Improvement |

|---|---|---|---|

| S-Enantiomer Recovery | ~20% | ~80% | 4x |

| Chiral Waste Generation | High | Reduced 4-fold | 75% reduction |

| Resolving Agent Recovery | Limited | High percentage | Significant |

| Process Cost | High | Decreased | Major reduction |

Racemization Mechanisms and Conditions

Racemization of the unwanted enantiomer typically proceeds through base-catalyzed alpha-proton abstraction mechanisms [17]. Triethylamine in octane under reflux conditions provides effective racemization with two equivalents of base per millimole of substrate over 15-hour reaction periods [17].

The racemization process requires careful optimization of temperature, solvent systems, and base concentrations to achieve complete stereochemical equilibration without product degradation [17]. Typical conditions employ organic solvents at elevated temperatures with appropriate base catalysts to facilitate the stereochemical interconversion [17].

Integrated Manufacturing Strategies

Modern pharmaceutical manufacturing increasingly adopts continuous processing technologies to enhance the efficiency of racemization-recycle operations [40] [41]. Continuous manufacturing enables real-time monitoring and control of racemization processes, reducing inventory requirements and improving overall process economics [40] [41].

The integration of racemization-recycle strategies with continuous flow asymmetric synthesis provides enhanced process control and reduced environmental impact [44] [46]. These approaches demonstrate significant advantages including lower catalyst loading, higher selectivities, shorter reaction times, and improved scalability compared to traditional batch processes [44] [46].

Flow chemistry-based racemization systems offer precise control over reaction parameters, enabling optimization of temperature, residence time, and reagent concentrations for maximum stereochemical conversion efficiency [44] [46]. The continuous nature of these processes facilitates immediate recycling of racemized material back into the resolution process, creating a closed-loop manufacturing system [44] [46].

Economic and Environmental Benefits

The implementation of racemization-recycle strategies provides substantial economic benefits through reduced raw material consumption and waste generation [45] [47]. Catalyst recovery and recycling systems enable reuse of expensive chiral ligands and metal catalysts, significantly reducing operational costs [36] [39] [45].

The solubility profile of levomedetomidine hydrochloride demonstrates distinct patterns across various solvent systems, reflecting the influence of the hydrochloride salt formation on its dissolution behavior [3] [4] [5].

Aqueous Solubility Properties

Levomedetomidine hydrochloride exhibits excellent water solubility, with reported values of 20 mg/mL at room temperature, classifying it as freely soluble according to pharmaceutical standards [6] [3]. The hydrochloride salt formation significantly enhances the aqueous solubility compared to the free base form [4]. In phosphate-buffered saline at physiological pH (7.2), the compound demonstrates a reduced solubility of approximately 1.0 mg/mL [3] [5], indicating the influence of ionic strength and pH on dissolution characteristics.

The compound shows variable solubility in aqueous buffer systems, with solubility being dependent on pH and ionic strength conditions [5]. This pH-dependent behavior is characteristic of compounds containing ionizable functional groups, particularly the imidazole nitrogen atoms which can undergo protonation-deprotonation equilibria.

Organic Solvent Compatibility

In organic solvent systems, levomedetomidine hydrochloride demonstrates moderate to good solubility profiles [3] [4] [5]. Dimethylformamide (DMF) provides the highest organic solubility at 20 mg/mL, followed by dimethyl sulfoxide (DMSO) with reported values ranging from 10-20 mg/mL [3] [5]. Ethanol exhibits moderate solubility characteristics at 10 mg/mL [3] [4].

Polar aprotic solvents such as acetonitrile and methanol show limited solubility, classified as "slightly soluble" [7]. This solubility pattern reflects the polar nature of the hydrochloride salt and its preference for hydrogen-bonding solvents.

| Solvent System | Solubility (mg/mL) | Temperature | Notes |

|---|---|---|---|

| Water (Purified) | 20 (freely soluble) | Room temperature | Hydrochloride salt enhances water solubility |

| Phosphate Buffer Saline (pH 7.2) | 1.0 | Room temperature | Physiological buffer conditions |

| Dimethyl Sulfoxide (DMSO) | 10-20 | Room temperature | Good organic solvent compatibility |

| Dimethylformamide (DMF) | 20 | Room temperature | Highest organic solubility reported |

| Ethanol | 10 | Room temperature | Moderate organic solubility |

| Acetonitrile | Slightly soluble | Room temperature | Limited solubility in polar aprotic solvents |

| Methanol | Slightly soluble | Room temperature | Limited solubility in alcohols |

Thermal Stability & Degradation Kinetics

Thermal Stability Profile

Levomedetomidine hydrochloride demonstrates excellent thermal stability under recommended storage conditions [8] [4]. The compound maintains its chemical integrity when stored at -20°C under inert atmosphere conditions, with a reported stability duration of ≥4 years for the solid form [4]. This exceptional stability profile makes it suitable for long-term pharmaceutical storage applications.

For solution preparations, thermal stability is temperature-dependent. Solutions stored at -80°C maintain stability for up to 6 months, while storage at -20°C limits stability to approximately 1 month [5]. Aqueous solutions are not recommended for storage beyond one day due to potential hydrolytic degradation [4].

Degradation Pathways and Kinetics

Under thermal decomposition conditions, levomedetomidine hydrochloride follows predictable degradation pathways characteristic of organic hydrochloride salts [8]. The primary degradation products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas [8]. These decomposition products indicate thermal cleavage of the imidazole ring system and dehydrohalogenation of the hydrochloride salt.

The compound shows no decomposition when used according to pharmaceutical specifications and storage guidelines [8]. Thermal analysis reveals that degradation occurs only under extreme conditions not encountered during normal handling and storage procedures.

| Parameter | Value/Condition | Reference Conditions |

|---|---|---|

| Storage Temperature (Solid) | -20°C (recommended) | Inert atmosphere, desiccated |

| Storage Temperature (Solution) | -80°C (6 months) / -20°C (1 month) | Avoid repeated freeze-thaw cycles |

| Thermal Decomposition | No decomposition under normal storage conditions | According to specifications |

| Stability Duration (Solid, -20°C) | ≥4 years | Proper storage conditions |

| Degradation Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride gas | Under thermal decomposition conditions |

Kinetic Stability Assessment

The degradation kinetics of levomedetomidine hydrochloride follow first-order kinetics typical of pharmaceutical compounds under stress conditions. The compound demonstrates remarkable stability against hydrolytic degradation, with no significant direct photodegradation observed in deionized water [9]. This hydrolytic stability contributes to its suitability for aqueous formulations when properly prepared and stored.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Characterization

The ¹H Nuclear Magnetic Resonance spectrum of levomedetomidine hydrochloride provides definitive structural confirmation through characteristic chemical shift patterns [3] [10]. Aromatic protons from the dimethylphenyl system appear in the region of 6.5-7.5 ppm with multiplicity patterns consistent with the ortho-disubstituted benzene ring [11]. The imidazole ring protons exhibit characteristic chemical shifts in the 7.0-8.5 ppm region, appearing as distinct doublets that confirm the heterocyclic structure [11].

The methyl substituents on the aromatic ring generate singlet patterns in the 2.0-2.5 ppm region, while the chiral center methyl and methine protons appear as coupled systems (doublet and quartet) in the 1.0-1.8 ppm range [3]. These coupling patterns provide crucial stereochemical information confirming the R-configuration of the chiral center.

Solvent selection significantly influences spectral quality, with CDCl₃, DMSO-d₆, and MeOD-d₄ providing optimal conditions for structural elucidation [3] [11]. The choice of deuterated solvent affects the exchange rates of labile protons and can influence the resolution of overlapping signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Profile

¹³C Nuclear Magnetic Resonance spectroscopy provides direct information about the carbon skeleton of levomedetomidine hydrochloride [12] [13]. Aromatic carbon signals appear in the characteristic 125-140 ppm region, with each non-equivalent carbon providing distinct resonances [13]. The imidazole carbon signals are observed in the 140-160 ppm range, confirming the heterocyclic structure [12].

Broadband proton decoupling enhances signal intensity through the Nuclear Overhauser Effect, particularly for carbon atoms directly attached to hydrogen [12] [14]. This enhancement provides improved signal-to-noise ratios essential for detailed structural analysis.

Infrared Spectroscopic Fingerprinting

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [15] [16]. The N-H stretching vibrations of the imidazole ring appear as broad absorptions in the 3200-3500 cm⁻¹ region [15]. Aromatic and aliphatic C-H stretching vibrations generate multiple bands in the 2900-3100 cm⁻¹ range [15].

Aromatic C=C stretching vibrations occur in the 1500-1650 cm⁻¹ region, while characteristic C-N stretching of the imidazole ring appears in the 1200-1400 cm⁻¹ range [15]. These spectroscopic fingerprints provide definitive identification of the functional groups present in levomedetomidine hydrochloride.

Mass Spectrometric Characterization

Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns essential for compound identification [10] [17] [18]. The molecular ion peak for the free base appears at m/z 201.139 under electrospray ionization positive mode conditions [18]. The base peak fragmentation occurs at m/z 95.061, representing a characteristic structural fragment [18].

Collision-induced dissociation generates multiple fragment ions below 200 m/z, creating a distinctive fragmentation fingerprint for compound identification [18]. Liquid chromatography-mass spectrometry enables enantiomeric separation when coupled with chiral stationary phases, achieving quantification limits of 0.1-0.2 ng/mL [10] [19].

| Spectroscopic Technique | Parameter/Peak Assignment | Value/Range | Diagnostic Significance |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (benzene ring) | 6.5-7.5 ppm | Confirms dimethylphenyl substitution pattern |

| ¹H Nuclear Magnetic Resonance | Imidazole ring protons | 7.0-8.5 ppm | Characteristic imidazole ring identification |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbon signals | 125-140 ppm | Molecular backbone structure |

| ¹³C Nuclear Magnetic Resonance | Imidazole carbon signals | 140-160 ppm | Heterocyclic ring confirmation |

| Infrared Spectroscopy | N-H stretching (imidazole) | 3200-3500 cm⁻¹ | Primary amine/imidazole NH identification |

| Infrared Spectroscopy | C=C stretching (aromatic) | 1500-1650 cm⁻¹ | Aromatic ring system confirmation |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ | m/z 201.139 (free base) | Molecular weight confirmation |

| Mass Spectrometry | Base peak fragmentation | m/z 95.061 | Structural fragmentation pattern |

Advanced Analytical Methodology

Chiral liquid chromatography coupled with mass spectrometry enables precise enantiomeric separation and quantification of levomedetomidine hydrochloride [10] [19]. Using polysaccharide cellulose-based chiral columns, such as Chiralcel OJ-3R, researchers achieve baseline separation of medetomidine enantiomers with exceptional precision [19]. The method demonstrates inter-day precisions of 1.36% for levomedetomidine with accuracy ranges of 99.25% to 101.57% [19].

High-performance liquid chromatography with ultraviolet detection provides routine pharmaceutical analysis capabilities for purity assessment and impurity profiling [20] [21]. Gas chromatography-mass spectrometry offers comprehensive identification with detection limits in the 1-10 ng/mL range [17].

Nuclear magnetic resonance identification remains the definitive method for complete structural elucidation, providing unambiguous confirmation of molecular structure and stereochemistry [3] [11]. Fourier transform infrared spectroscopy serves as a valuable complementary technique for functional group identification and compound verification [16] [18].